

Improving signal-to-noise ratio in RMT2-29 immunofluorescence

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Compound of Interest

Compound Name: *Anti-Mouse TIM-2 Antibody
(RMT2-29)*

Cat. No.: *B12363076*

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Technical Support Center: RMT2-29 Immunofluorescence

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the RMT2-29 antibody for immunofluorescence applications. Our goal is to help you improve your signal-to-noise ratio and achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the RMT2-29 antibody and what does it target?

The RMT2-29 antibody is a rat monoclonal antibody that specifically targets mouse T-cell immunoglobulin and mucin domain 2 (TIM-2).^[1] TIM-2 is a protein expressed on the surface of various immune cells in mice, including B cells and activated T helper 2 (Th2) cells, and is also found in tissues such as the liver and kidney.^{[2][3]}

Q2: I am using the human cell line HT-29. Can I use the RMT2-29 antibody for immunofluorescence on these cells?

The RMT2-29 antibody is specific for mouse TIM-2. The HT-29 cell line is of human origin.^{[4][5]} There is no human ortholog for mouse TIM-2, meaning a direct equivalent of the protein is not

present in humans. Therefore, the RMT2-29 antibody is not expected to bind to human cells, including HT-29. Using this antibody on human cells will likely result in a lack of specific signal. It is crucial to use antibodies validated for the species of your sample.

Q3: What are appropriate positive and negative controls for immunofluorescence using the RMT2-29 antibody?

- Positive Controls: Mouse spleen or kidney tissue sections are excellent positive controls, as TIM-2 is known to be expressed in these tissues.^[6] Specifically, TIM-2 is found on B cells within the spleen and on epithelial cells in the kidney.^[2]
- Negative Controls:
 - Isotype Control: Use a rat IgG2a isotype control antibody at the same concentration as your RMT2-29 antibody. This will help determine if any observed staining is due to non-specific binding of the antibody isotype.
 - Secondary Antibody Only Control: Incubate a sample with only the secondary antibody (without the primary RMT2-29 antibody). This will reveal any non-specific binding of the secondary antibody.
 - Biological Negative Control: If possible, use a tissue or cell line known not to express mouse TIM-2.

Troubleshooting Guide

High Background Staining

Q: I am observing high background in my immunofluorescence staining with RMT2-29. What are the possible causes and solutions?

High background can obscure your specific signal. Here are common causes and how to address them:

Possible Cause	Troubleshooting Steps
Primary antibody concentration is too high.	Titrate the RMT2-29 antibody to find the optimal concentration that provides a strong signal with low background. Start with a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:400).
Secondary antibody is binding non-specifically.	Run a secondary antibody-only control. If staining is observed, consider using a pre-adsorbed secondary antibody that has been cross-adsorbed against the species of your sample to reduce non-specific binding.
Insufficient blocking.	Increase the blocking time (e.g., to 1-2 hours at room temperature). The blocking serum should ideally be from the same species as the secondary antibody host (e.g., goat serum for a goat anti-rat secondary antibody).
Inadequate washing.	Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T).
Autofluorescence of the tissue.	Examine an unstained section of your tissue under the microscope to check for endogenous fluorescence. If present, consider using an autofluorescence quenching kit or a different fluorophore in a longer wavelength channel (e.g., red or far-red). ^[7]

Weak or No Signal

Q: I am not seeing any signal, or the signal is very weak. How can I improve this?

A weak or absent signal can be due to several factors in your experimental protocol:

Possible Cause	Troubleshooting Steps
Inappropriate sample type.	Confirm that you are using mouse tissue or cells. The RMT2-29 antibody will not work on human samples like the HT-29 cell line.
Low or no expression of TIM-2 in the sample.	Use a positive control tissue, such as mouse spleen or kidney, to confirm that your staining protocol is working. [6]
Primary antibody concentration is too low.	Increase the concentration of the RMT2-29 antibody or increase the incubation time (e.g., overnight at 4°C).
Suboptimal fixation.	The fixation method can mask the epitope. Try different fixation methods (e.g., methanol vs. paraformaldehyde) or optimize the fixation time. Antigen retrieval may be necessary for formalin-fixed paraffin-embedded tissues.
Incorrect secondary antibody.	Ensure your secondary antibody is designed to recognize rat primary antibodies (e.g., goat anti-rat).
Fluorophore has been bleached.	Protect your slides from light during incubations and storage. Use an anti-fade mounting medium.

Experimental Protocols

Recommended General Protocol for Immunofluorescence Staining with RMT2-29

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking steps is highly recommended for your specific experimental conditions.

Materials:

- Cryosections of mouse spleen or kidney (as a positive control)

- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
- Primary Antibody: RMT2-29 (rat anti-mouse TIM-2)
- Secondary Antibody: Fluorophore-conjugated goat anti-rat IgG
- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium

Procedure:

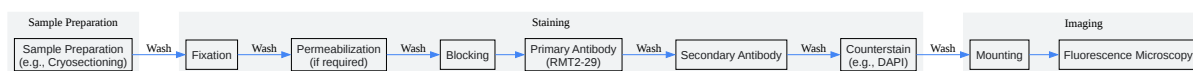
- Sample Preparation: Prepare cryosections of mouse tissue on slides.
- Fixation: Fix the sections with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
- Washing: Wash the slides three times with PBS for 5 minutes each.
- Permeabilization: If targeting an intracellular epitope (TIM-2 is a transmembrane protein, so this may not be strictly necessary but can improve antibody access), incubate with Permeabilization Buffer for 10 minutes.
- Washing: Wash the slides three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the RMT2-29 antibody in Blocking Buffer to the optimized concentration. Incubate overnight at 4°C in a humidified chamber.

- **Washing:** Wash the slides three times with PBS containing 0.05% Tween-20 for 5 minutes each.
- **Secondary Antibody Incubation:** Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
- **Washing:** Wash the slides three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
- **Counterstaining:** Incubate with a nuclear counterstain like DAPI for 5 minutes.
- **Final Wash:** Wash once with PBS.
- **Mounting:** Mount the coverslip using an antifade mounting medium.
- **Imaging:** Visualize the staining using a fluorescence microscope.

Recommended Starting Conditions for RMT2-29 Immunofluorescence

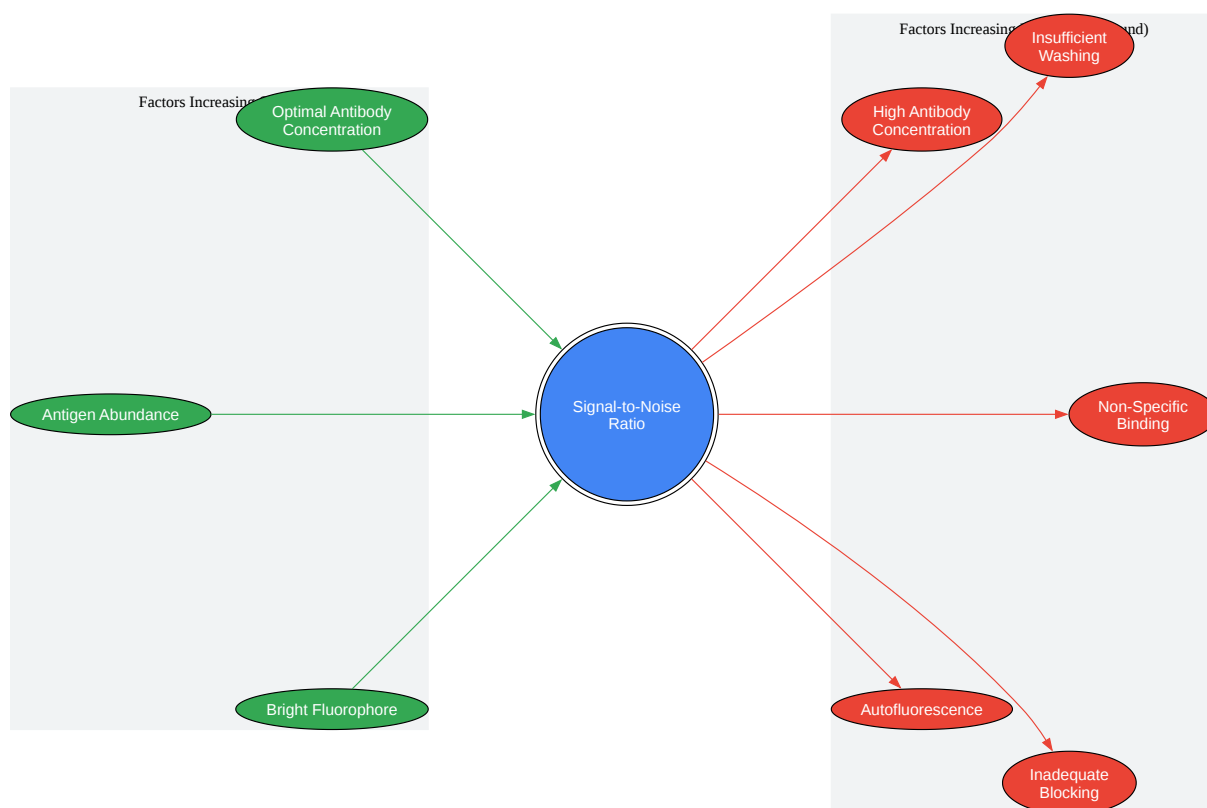
Parameter	Recommendation	Notes
Positive Control Tissue	Mouse Spleen, Mouse Kidney	TIM-2 is expressed on B cells in the spleen and epithelial cells in the kidney.[2][6]
Fixation	4% Paraformaldehyde or ice-cold Methanol	The optimal fixation method should be determined empirically.
Blocking Solution	5% Normal Serum from secondary antibody host species in PBS	For example, use normal goat serum if using a goat anti-rat secondary antibody.
Primary Antibody (RMT2-29) Dilution	1:50 - 1:400	This should be titrated for optimal signal-to-noise ratio.
Primary Antibody Incubation	Overnight at 4°C	Longer incubation at a lower temperature can increase specific binding.
Secondary Antibody	Fluorophore-conjugated, cross-adsorbed antibody against rat IgG	Cross-adsorption minimizes non-specific binding.
Washing Buffer	PBS + 0.05% Tween-20	The detergent helps to reduce background.

Visualizations



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Caption: A general workflow for indirect immunofluorescence staining.



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Caption: Key factors influencing the signal-to-noise ratio in immunofluorescence.

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